
4-(2-Aminophenyl)morpholin-3-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminophenyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.67542 . It is known for its applications in various fields, including pharmaceuticals and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)morpholin-3-one hydrochloride typically involves the reaction of 2-chloroethoxyethanol with 4-nitroaniline in the presence of a catalyst such as phenylboronic acid. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure. The final step involves hydrogenation to obtain 4-(2-Aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts to optimize the production .
化学反应分析
Types of Reactions
4-(2-Aminophenyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite or calcium hypochlorite are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical synthesis or as intermediates in pharmaceutical production .
科学研究应用
4-(2-Aminophenyl)morpholin-3-one hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like rivaroxaban, an anticoagulant.
Analytical Chemistry: The compound is used in analytical testing to detect and measure pharmaceutical impurities.
Biological Research: It serves as a tool for studying various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 4-(2-Aminophenyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for rivaroxaban, it targets factor Xa, a key enzyme in the coagulation pathway. By inhibiting this enzyme, it helps prevent blood clot formation .
相似化合物的比较
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Another morpholinone derivative used in pharmaceutical synthesis.
4-(3-Aminophenyl)morpholin-3-one: Used as an intermediate in the preparation of protein kinase inhibitors.
Uniqueness
4-(2-Aminophenyl)morpholin-3-one hydrochloride is unique due to its specific structure, which allows it to be used as a versatile intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like rivaroxaban .
属性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
4-(2-aminophenyl)morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13;/h1-4H,5-7,11H2;1H |
InChI 键 |
JFPYWFIFRWHQRO-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=CC=CC=C2N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
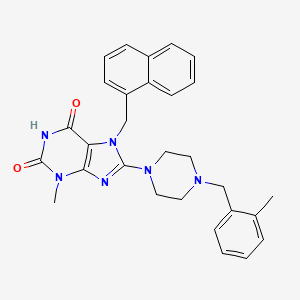
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
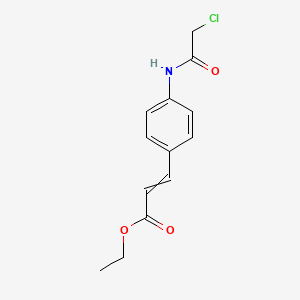
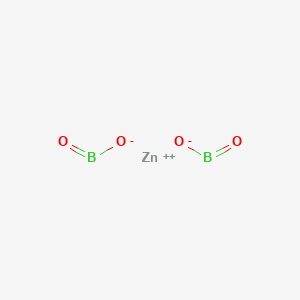

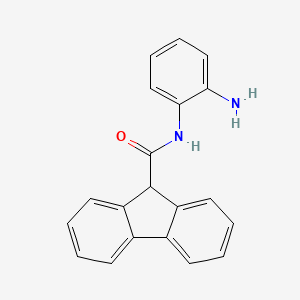
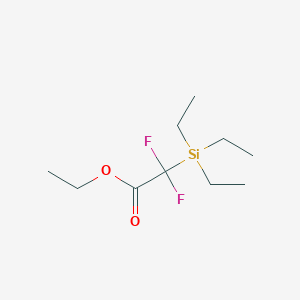
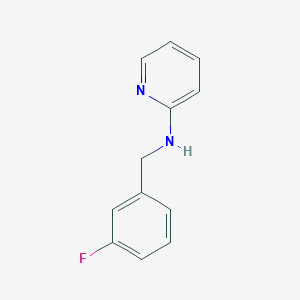
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
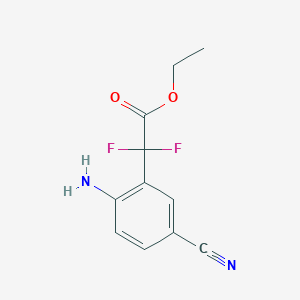
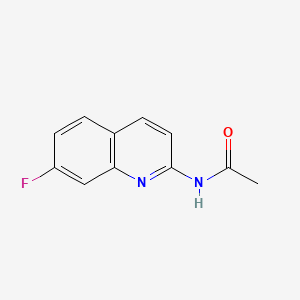
![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
